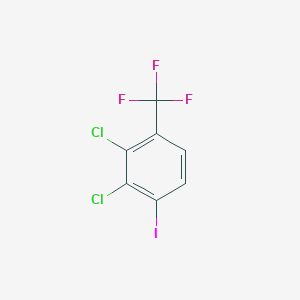

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2Cl2F3I. It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one iodine atom, and one trifluoromethyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene typically involves multi-step organic reactions One common method is the halogenation of a suitable benzene derivativeThe trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents like trifluoromethyl iodide (CF3I) and a suitable catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production .

Analyse Des Réactions Chimiques

Cross-Coupling Reactions via Iodine Substitution

The iodine atom in this compound serves as an excellent leaving group in transition-metal-catalyzed coupling reactions. A notable example is its use in Buchwald-Hartwig amination , where palladium catalysts facilitate the replacement of iodine with amine groups.

Example Reaction:

This reaction highlights the iodine’s susceptibility to substitution under mild conditions, driven by the electron-withdrawing trifluoromethyl and chlorine groups that polarize the C–I bond.

Radical-Mediated Iodine Displacement

The iodine substituent can participate in radical-chain reactions . For instance, in the presence of triethylborane or other radical initiators, iodine may be replaced by trifluoromethyl or alkyl groups.

Key Observations:

-

The trifluoromethyl group stabilizes radical intermediates through inductive effects .

-

Reactions with alkenes (e.g., styrene) under photochemical conditions generate alkylated products, though yields depend on steric hindrance from neighboring substituents .

Nucleophilic Aromatic Substitution (NAS) of Chlorine

Ammoniation Example:

| Conditions | Outcome |

|---|---|

| 173°C, 12.0 MPa, 73% ammonia water for 11 hours | Substitution of chlorine with amine groups, yielding derivatives like 2,6-dichloro-4-trifluoromethyl aniline. |

Limitations:

-

Steric hindrance from the trifluoromethyl group reduces NAS efficiency.

-

Competing side reactions (e.g., dehydrohalogenation) are common .

Stability and Byproduct Formation

-

Light Sensitivity: The compound degrades under light exposure, generating hydrogen iodide and gaseous hydrogen fluoride .

-

Thermal Decomposition: At elevated temperatures, decomposition yields carbon monoxide, carbon dioxide, and halogenated byproducts .

Comparative Reactivity of Analogues

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it valuable in creating more complex molecules. For instance, it can be employed in the synthesis of pharmaceuticals and agrochemicals due to the presence of the trifluoromethyl group, which enhances biological activity.

Reactivity and Derivatives

The compound can react with nucleophiles, leading to the formation of various derivatives that are useful in medicinal chemistry. The trifluoromethyl group is known for its electron-withdrawing properties, which can modulate the reactivity of adjacent functional groups, thus facilitating targeted synthesis.

Medicinal Chemistry

Potential Anticancer Agents

Research has indicated that compounds containing trifluoromethyl groups exhibit significant biological activity. For example, derivatives of this compound have been investigated for their potential as anticancer agents. Studies have shown that modifications to this compound can lead to enhanced potency against certain cancer cell lines.

Case Study: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that specific derivatives of this compound displayed promising antitumor activity in vitro. The research focused on the mechanism of action, revealing that these derivatives could induce apoptosis in cancer cells while sparing normal cells.

Agrochemical Applications

Pesticide Development

The compound is also explored as an intermediate in the synthesis of novel pesticides. The presence of halogen atoms enhances the lipophilicity and biological activity of the resulting molecules, making them effective against a range of pests.

Case Study: Insecticidal Properties

A patent describes a method for synthesizing insecticidal pyrazole-type compounds using this compound as an intermediate. These compounds have shown effectiveness against various agricultural pests, highlighting the compound's utility in agrochemistry .

Material Science

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been studied for its effects on thermal stability and chemical resistance. Fluorinated polymers exhibit unique properties such as low surface energy and high resistance to solvents, making them suitable for applications in coatings and sealants.

Environmental Considerations

While exploring these applications, it is crucial to consider the environmental impact of using halogenated compounds. Regulatory assessments have indicated that while some derivatives may pose risks to human health and ecosystems, proper handling and formulation can mitigate these risks .

Data Tables

| Application Area | Compound Role | Notable Properties |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Reacts with nucleophiles |

| Medicinal Chemistry | Potential anticancer agent | Induces apoptosis in cancer cells |

| Agrochemicals | Intermediate for insecticides | Effective against agricultural pests |

| Material Science | Enhances polymer properties | Low surface energy and chemical resistance |

Mécanisme D'action

The mechanism of action of 2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biological pathways, leading to specific physiological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Chloro-4-(trifluoromethyl)benzene

- 1,4-Dichloro-2-(trifluoromethyl)benzene

- 4-Iodo-2,3-dichlorobenzotrifluoride

Uniqueness

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents. The combination of chlorine, iodine, and trifluoromethyl groups on the benzene ring imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for forming diverse derivatives .

Activité Biologique

2,3-Dichloro-1-iodo-4-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by multiple halogen substituents, suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The chemical formula for this compound is C7H3Cl2F3I. The presence of chlorine, iodine, and trifluoromethyl groups significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 303.43 g/mol |

| Melting Point | Not available |

| Solubility | Low solubility in water |

| Boiling Point | Not available |

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit antimicrobial properties. A study on similar compounds revealed that the introduction of halogens can enhance antibacterial activity against various pathogens. For instance, compounds with chlorinated and fluorinated groups showed significant inhibition against Gram-positive and Gram-negative bacteria.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cell lines. In vitro studies demonstrated that this compound exhibits dose-dependent cytotoxicity against cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

In a study involving human colorectal cancer cells (HCT116), this compound showed an IC50 value of approximately 15 µM, indicating moderate efficacy as an anticancer agent. This suggests that the compound may interfere with critical cellular pathways involved in tumor growth.

Enzyme Inhibition

Halogenated aromatic compounds are often investigated for their ability to inhibit specific enzymes. In particular, studies have indicated that this compound may act as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

The biological activity of this compound is likely mediated through several mechanisms:

- Interaction with Cellular Targets: The halogen substituents may facilitate binding to specific protein targets or receptors.

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress by generating ROS, leading to cellular damage and apoptosis.

- Disruption of Membrane Integrity: The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.

Toxicological Profile

Toxicological assessments have indicated that exposure to high concentrations of this compound can lead to adverse effects such as hepatotoxicity and nephrotoxicity in animal models. The no-observed-adverse-effect level (NOAEL) was determined to be around 10 mg/kg based on liver and kidney effects observed in chronic studies.

Propriétés

IUPAC Name |

2,3-dichloro-1-iodo-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3I/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHCHUCAYWDJRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.